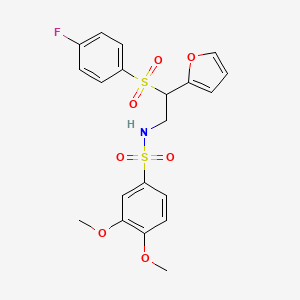![molecular formula C16H20ClN3OS2 B2372711 4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1190000-06-6](/img/structure/B2372711.png)
4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For another related compound “5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE”, it has a predicted boiling point of 315.5±32.0 °C and a predicted density of 1.279±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis
This compound is central to the synthesis of novel heterocyclic compounds. For instance, research has demonstrated methods for creating thienopyrimidine derivatives, which have shown pronounced antimicrobial activity (Bhuiyan et al., 2006). Another study highlighted the synthesis of dihalogentriphenylphosphorane in heterocyclic synthesis, producing heterocondensed pyrimidines with potential biological applications (Wamhoff et al., 1993).
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis, offering a more efficient route to producing isothiazolopyridines, pyridothiazines, and pyridothiazepines with valuable biological activities (Youssef et al., 2012).
Antipsychotic Agent Potential
A study involving heterocyclic analogues of 1192U90, including compounds similar to 4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, evaluated these analogues as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, with some derivatives exhibiting potent in vivo activities (Norman et al., 1996).
Antimicrobial and Antiviral Activities
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of thiazolopyrimidine and related derivatives, finding that some compounds exhibit promising antimicrobial properties (Said et al., 2004).
Anti-HIV Activity
Research into benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives has identified compounds with significant anti-HIV activity, highlighting the potential of these structures in developing new antiviral agents (Okazaki et al., 2015).
Safety and Hazards
Safety and hazard information is crucial for handling and storing the compound. For the related compound “5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE”, the safety symbols include GHS07, and the hazard statements include H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2.ClH/c1-3-21-12-6-4-11(5-7-12)15(20)18-16-17-13-8-9-19(2)10-14(13)22-16;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBWTVMBGUDRNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
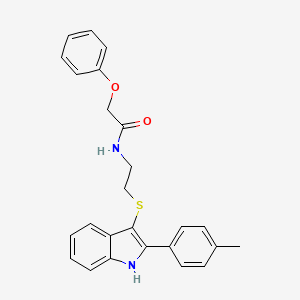

![6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2372632.png)
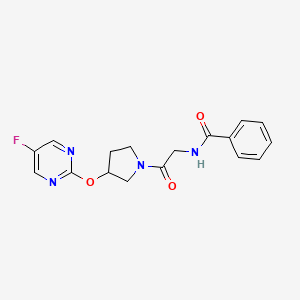

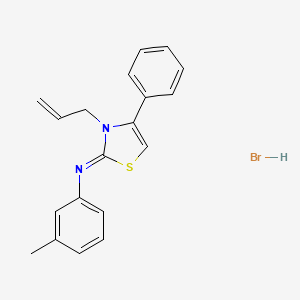
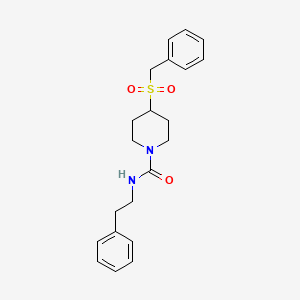
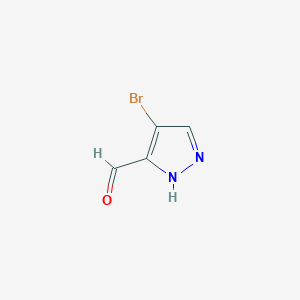
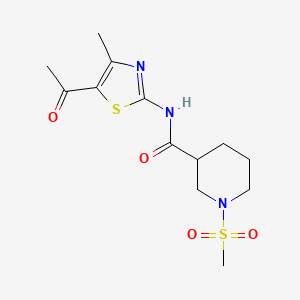
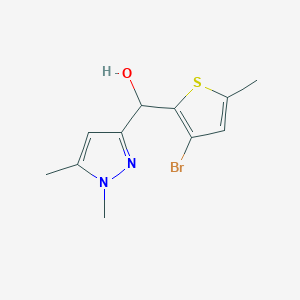
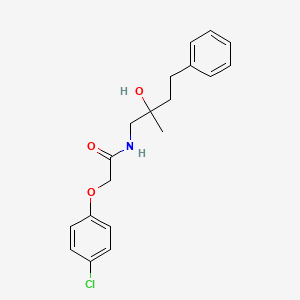

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
